4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile
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Overview
Description
4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a fluorophenyl group and a butanenitrile moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile typically involves the reaction of 2-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
- 5-(4-Fluorophenyl)-1H-tetrazole
- 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine
Uniqueness
4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile is unique due to its specific combination of a fluorophenyl group and a butanenitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
924844-33-7 |
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Molecular Formula |
C11H10FN5 |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
4-[5-(2-fluorophenyl)tetrazol-2-yl]butanenitrile |
InChI |
InChI=1S/C11H10FN5/c12-10-6-2-1-5-9(10)11-14-16-17(15-11)8-4-3-7-13/h1-2,5-6H,3-4,8H2 |
InChI Key |
STDFXDMZSROPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCCC#N)F |
Origin of Product |
United States |
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